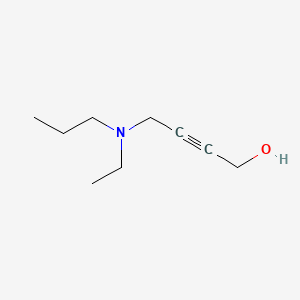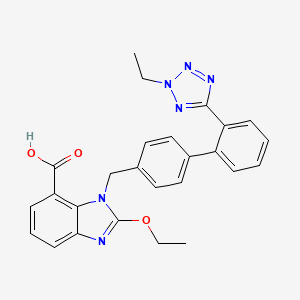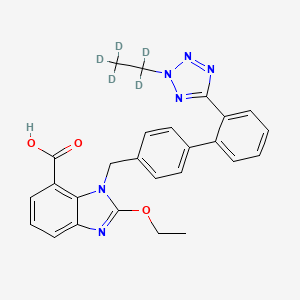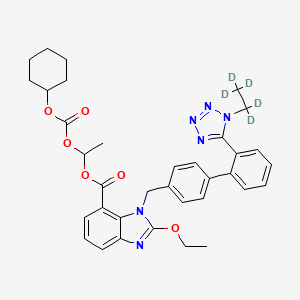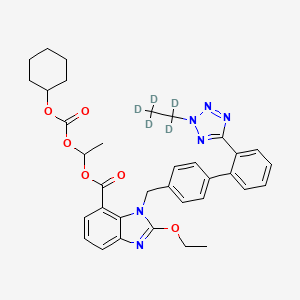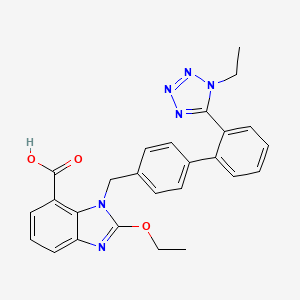
3,4,5-Trihydroxycinnamic Aldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trihydroxycinnamic Aldehyde is a derivative of 3,4,5-Trihydroxybenzaldehyde. It is a natural compound found in various plants, including cinnamon, cloves, and bay leaves. This compound has gained attention due to its potential therapeutic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trihydroxycinnamic Aldehyde can be achieved through various methods. One common approach involves the biocatalytic reaction of p-hydroxyphenylacetate hydroxylase with CMA as a substrate . Another method includes the α-oxidation of 3,4,5-trihydroxycinnamic acid to produce the aldehyde .
Industrial Production Methods
Industrial production of this compound often involves green and sustainable biocatalytic processes. These methods utilize enzymes to catalyze the reaction, making the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trihydroxycinnamic Aldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine under appropriate conditions.
Major Products Formed
The major products formed from these reactions include 3,4,5-trihydroxycinnamic acid, 3,4,5-trihydroxybenzyl alcohol, and various halogenated derivatives .
Applications De Recherche Scientifique
3,4,5-Trihydroxycinnamic Aldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound exhibits anti-inflammatory and antioxidant properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anti-cancer and anti-inflammatory effects
Industry: The compound is used in the production of pharmaceuticals, cosmetics, and food additives.
Mécanisme D'action
The mechanism of action of 3,4,5-Trihydroxycinnamic Aldehyde involves its interaction with various molecular targets and pathways. It inhibits the expression of matrix metalloproteinase 9 and reduces the inflammatory response by increasing SIRT1 expression . The compound also induces apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamic Acid: A simple phenolic acid with antioxidant properties.
p-Coumaric Acid: Known for its anti-inflammatory and antioxidant effects.
Caffeic Acid: Exhibits strong antioxidant and anti-inflammatory activities.
3,4,5-Trihydroxycinnamic Acid: Similar in structure but differs in its aldehyde functional group.
Uniqueness
3,4,5-Trihydroxycinnamic Aldehyde is unique due to its dual inhibitory effect on matrix metalloproteinase 9 and its ability to inhibit gelatinolytic activity as well as MMP-9 expression in TNF-α induced HASMC. This makes it a valuable compound for therapeutic applications, particularly in the treatment of inflammatory and cancer-related conditions.
Propriétés
Numéro CAS |
951309-35-6 |
|---|---|
Formule moléculaire |
C9H8O4 |
Poids moléculaire |
180.159 |
Nom IUPAC |
(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enal |
InChI |
InChI=1S/C9H8O4/c10-3-1-2-6-4-7(11)9(13)8(12)5-6/h1-5,11-13H/b2-1+ |
Clé InChI |
CKEGBXUKXJTCET-OWOJBTEDSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)C=CC=O |
Synonymes |
3-(3,4,5-Trihydroxyphenyl)-2-propenal; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


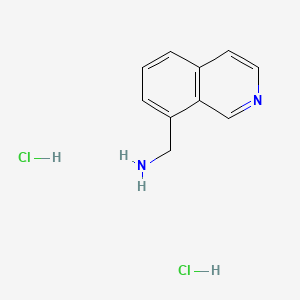
![4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester](/img/structure/B565692.png)

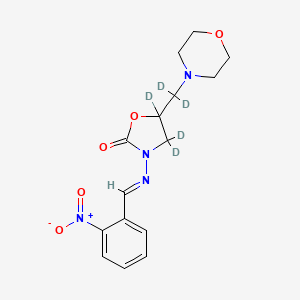
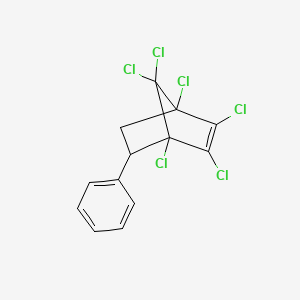
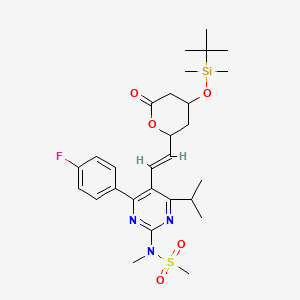

![[(2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-5-methylhexanoate](/img/structure/B565703.png)
